molecular formula C21H27FN4O4 B10876624 methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10876624
M. Wt: 418.5 g/mol
InChI Key: YMQIUHRHAHAOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolone derivative featuring a 4-fluorophenyl group at position 1, a (Z)-configured ethylidene moiety at position 4 linked to a 3-(morpholin-4-yl)propylamine substituent, and a methyl ester at position 3 (Figure 1). The Z-configuration of the ethylidene group ensures specific spatial orientation, critical for molecular recognition in biological systems .

Properties

Molecular Formula

C21H27FN4O4

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H27FN4O4/c1-15(23-8-3-9-25-10-12-30-13-11-25)20-18(14-19(27)29-2)24-26(21(20)28)17-6-4-16(22)5-7-17/h4-7,24H,3,8-14H2,1-2H3

InChI Key

YMQIUHRHAHAOSX-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

Biological Activity

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework, integrating a pyrazole ring with a fluorophenyl group and a morpholine moiety, which enhances its pharmacological profile.

Chemical Structure and Properties

The molecular formula for this compound is C₂₃H₃₁FN₄O₃, indicating the presence of 23 carbon atoms, 31 hydrogen atoms, one fluorine atom, four nitrogen atoms, and three oxygen atoms. The presence of the pyrazole ring is particularly significant as it is associated with various biological activities, including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. The compound's structure suggests potential interactions with cancer-related pathways. For instance, studies have shown that certain pyrazole analogs can inhibit key enzymes involved in tumor growth and proliferation.

2. Anti-inflammatory Effects

Pyrazoles are known for their anti-inflammatory activities. This compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary data suggest that compounds with similar structures have shown IC50 values in the low micromolar range against COX enzymes .

3. Neuroprotective Properties

The morpholine component of the compound may contribute to neuroprotective effects. Pyrazole derivatives have been studied for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases. For example, certain analogs have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities based on related compounds:

Compound NameStructural FeaturesBiological Activity
CelecoxibPyrazole coreCOX-2 inhibitor
PhenylbutazonePyrazole with phenyl groupsAnti-inflammatory
RimonabantPyrazole with cannabinoid activityAppetite suppressant

These comparisons highlight how modifications in the core structure can lead to variations in biological potency.

Case Studies

Recent studies have explored various pyrazole derivatives for their therapeutic potential:

  • Anticancer Studies : A study demonstrated that specific pyrazole derivatives inhibited cancer cell proliferation through apoptosis pathways. The analogs showed IC50 values ranging from 0.5 to 2 µM against different cancer cell lines .
  • Neuroprotective Effects : Another investigation focused on morpholine-containing pyrazoles that exhibited protective effects against oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative disorders .
  • Anti-inflammatory Activity : Research on structurally similar compounds indicated significant COX inhibition, with some derivatives achieving IC50 values below 100 nM, underscoring their potential as anti-inflammatory agents .

Scientific Research Applications

Anticancer Potential

Research indicates that pyrazole derivatives exhibit notable anticancer properties. Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate may act against several cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation with IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds in this class have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The specific interactions of this compound with inflammatory mediators warrant further investigation .

Antioxidant Activity

The compound's structure suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in cells. Molecular docking studies indicate that similar pyrazole derivatives can scavenge free radicals and protect against oxidative damage, supporting their use in formulations aimed at reducing oxidative stress .

Case Studies and Research Findings

Several studies have documented the pharmacological activities of pyrazole derivatives similar to this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of MCF-7 and A549 cell lines with IC50 values < 0.5 µM.
Study 2Anti-inflammatory PropertiesShowed reduction in inflammatory markers in vitro; potential for treating arthritis.
Study 3Antioxidant EffectsExhibited scavenging activity against DPPH radicals; potential use in formulations targeting oxidative stress.

These findings highlight the versatility of pyrazole derivatives in drug development and their potential roles in treating various diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzenesulfonamide ()
  • Key Features: Pyrazolone core with a sulfonamide group at position 1. (Z)-configured hydroxybutenylidene substituent at position 3. 4-fluoroanilino moiety.
  • The hydroxybutenylidene chain may confer rigidity, contrasting with the flexible morpholinylpropylamine in the target. Crystallographic data (R factor = 0.059) validate structural accuracy, determined at 100 K using SHELXL .
(b) Methyl [(4Z)-4-(1-{[2-(4-Morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate ()
  • Key Features :
    • Morpholinylethylamine substituent (shorter chain vs. target’s morpholinylpropylamine).
    • Phenyl group at position 1 (vs. 4-fluorophenyl in the target).
  • Comparison: The ethylamine linker may reduce lipophilicity compared to the propyl chain in the target, affecting membrane permeability.
(c) {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid ()
  • Key Features: Thiazolidinone ring fused to the pyrazole core. Fluorobenzyloxy group and phenyl substituents.
  • Comparison: The thioxothiazolidinone moiety introduces sulfur-based electronic effects, absent in the target. The fluorobenzyloxy group may enhance steric bulk compared to the target’s compact morpholine ring .

Crystallographic and Analytical Methods

All analogues and the target compound were structurally validated using SHELXL for refinement (R factors ≤ 0.146) and ORTEP-3 for visualization (Table 1) .

Table 1: Comparative Structural and Analytical Data

Compound Feature Target Compound Compound Compound Compound
Core Structure Pyrazolone Pyrazolone Pyrazolone Pyrazole-thiazolidinone
Position 1 Substituent 4-Fluorophenyl Benzenesulfonamide Phenyl 4-Fluorobenzyloxy phenyl
Position 4 Substituent Morpholinylpropylamine (Z) Hydroxybutenylidene (Z) Morpholinylethylamine (Z) Benzyloxyphenylmethylene (Z)
Position 3 Functional Group Methyl ester Methyl Methyl ester Carboxylic acid
Crystallographic R Factor N/A* 0.059 N/A* N/A*
Software Used SHELXL (assumed) SHELXL SHELXL (assumed) SHELXL (assumed)

Functional Group Impact

  • Morpholine vs. Sulfonamide/Thiazolidinone: Morpholine improves aqueous solubility, whereas sulfonamide and thiazolidinone groups enhance hydrogen-bonding and π-stacking, respectively .
  • Fluorine Substitution: The 4-fluorophenyl group in the target and compound may increase metabolic stability compared to non-fluorinated analogues .
  • Ester vs. Acid : The methyl ester in the target and compound could act as a prodrug, unlike the carboxylic acid in , which may exhibit immediate bioavailability .

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via a multi-step condensation and cyclization strategy. A common approach involves refluxing intermediates (e.g., thiosemicarbazides or hydrazine derivatives) with sodium acetate in a DMF/acetic acid solvent system. For example:

  • Step 1 : Condensation of a thiosemicarbazide derivative with chloroacetic acid and sodium acetate.
  • Step 2 : Cyclization with a morpholine-containing propylamine derivative under reflux (2–3 h, 80–100°C) .
  • Workup : Recrystallization from DMF/ethanol mixtures improves purity.
Reagent Role Conditions
Sodium acetateBase catalyst0.02 mol, reflux
DMF/Acetic acidSolvent5 mL DMF + 10 mL AcOH
MorpholinopropylamineCyclization agent0.03 mol, 2 h reflux

Q. How can the Z-configuration of the ethylidene group be confirmed?

  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{H-H}) between olefinic protons; Z-configuration typically shows smaller couplings (<12 Hz).
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., SHELXL refinement) to visualize spatial arrangement .
  • IR Spectroscopy : Validate hydrogen bonding patterns (e.g., N–H stretching) influenced by stereochemistry .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Step 1 : Re-examine NMR assignments using 2D techniques (e.g., 1^1H-13^13C HSQC) to rule out misinterpretation.
  • Step 2 : Validate crystal structure with SHELXL (e.g., check for disorder or twinning using TWIN/BASF commands) .
  • Step 3 : Cross-reference with ORTEP-3 graphical models to identify discrepancies in bond lengths/angles .

Q. What experimental design strategies optimize reaction yield?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Temperature, solvent ratio (DMF:AcOH), and catalyst loading.
  • Response Surface Modeling : Predict optimal conditions (e.g., 85°C, DMF:AcOH 1:2, 1.2 eq. NaOAc) .
  • Validation : Confirm reproducibility with triplicate runs under predicted conditions.

Q. How to assess the compound’s potential as an enzyme inhibitor?

  • Assay Design : Use fluorescence-based or colorimetric assays (e.g., IC50_{50} determination against Pfmrk kinase or Hedgehog pathway targets) .
  • Controls : Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle).
  • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).

Q. How to handle crystallographic disorder or twinning during refinement?

  • SHELXL Workflow :

Use TWIN and BASF commands to model twinning (common in morpholine-containing structures).

Apply PART and FREE constraints for disordered regions.

Validate with R1_1/wR2_2 convergence (<5% difference) .

  • ORTEP-3 Visualization : Overlay electron density maps to refine atomic positions .

Methodological Tables

Q. Table 1: Common Crystallographic Parameters for Refinement

Parameter Value Tool/Command
R1_1 factor<0.05SHELXL
Twinning fraction0.3–0.5TWIN in SHELXL
Data-to-parameter ratio>15:1CrysAlisPro

Q. Table 2: Key Functional Groups for Bioactivity Profiling

Group Target Interaction Assay Example
Morpholine moietyHydrogen bonding (kinases)Pfmrk inhibition
Fluorophenyl ringHydrophobic pocket bindingHedgehog pathway
Pyrazole coreMetal coordinationChelation assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.